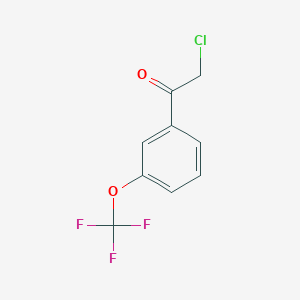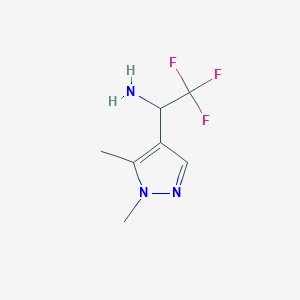
3-Cycloheptyl-3-hydroxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cycloheptyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H17NO It features a seven-membered cycloheptyl ring attached to a hydroxypropanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-3-hydroxypropanenitrile typically involves the reduction of 3-cycloheptyl-3-ketopropanenitrile. This reduction can be catalyzed by a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita. The reaction conditions often include a substrate concentration of 200 g/L (1.5 M) and the use of a double mutant enzyme (H93C/A139L) to enhance enantioselectivity and specific activity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. The use of engineered enzymes allows for high substrate concentrations and efficient conversion rates, making the process economically viable for large-scale production .
化学反应分析
Types of Reactions
3-Cycloheptyl-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 3-Cycloheptyl-3-ketopropanenitrile.
Reduction: 3-Cycloheptyl-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3-Cycloheptyl-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Cycloheptyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic reduction reactions, the compound acts as a substrate for carbonyl reductase enzymes, which facilitate the conversion of the ketone group to a hydroxy group. This process involves the transfer of electrons and protons, resulting in the formation of the desired product .
相似化合物的比较
Similar Compounds
3-Cyclopentyl-3-hydroxypropanenitrile: Features a five-membered cyclopentyl ring instead of a seven-membered cycloheptyl ring.
3-Cyclohexyl-3-hydroxypropanenitrile: Features a six-membered cyclohexyl ring.
3-Phenyl-3-hydroxypropanenitrile: Features a phenyl ring instead of a cycloalkyl ring.
Uniqueness
3-Cycloheptyl-3-hydroxypropanenitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
3-cycloheptyl-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H17NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9-10,12H,1-7H2 |
InChI 键 |
IBDUUBWWINLXAV-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C(CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)









